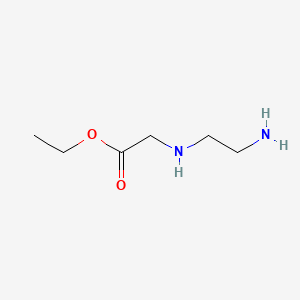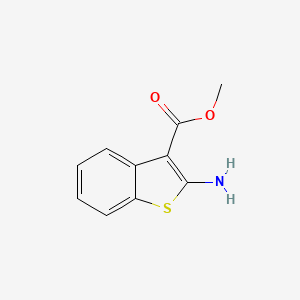
2-氨基-1-苯并噻吩-3-甲酸甲酯
描述
Methyl 2-amino-1-benzothiophene-3-carboxylate, also known as MABTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MABTC is a heterocyclic compound that belongs to the benzothiophene family, which is characterized by a sulfur atom and a benzene ring in its structure.
科学研究应用
Proteomics Research
Scientific Field
Proteomics Application Summary: This compound is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . Methods of Application: It is used as a biochemical for proteomics research, where it may be involved in the preparation or modification of proteins for study. Results and Outcomes: The specific outcomes in proteomics are not detailed in the available data, but the compound’s use suggests it plays a role in advancing the understanding of protein-related processes.
Organic Synthesis and Catalysis
Scientific Field
Organic Chemistry Application Summary: It serves as a building block in organic synthesis, particularly in copper-catalyzed cross-coupling reactions . Methods of Application: The compound undergoes carbon–nitrogen cross-coupling with aryl iodides using copper(I) iodide, L-proline, and cesium carbonate in dioxane at moderate temperatures. Results and Outcomes: This method affords N-substituted products in moderate to high yields, confirmed by NMR spectroscopy and HRMS investigation .
Organic Materials
Scientific Field
Material Science Application Summary: Benzothiophene derivatives, including this compound, are important in the development of organic materials like solar cells, OLEDs, and field-effect transistors . Methods of Application: The compound is likely used in the synthesis of organic semiconductors and other electronic materials. Results and Outcomes: The presence of the benzothiophene skeleton in these materials contributes to their electronic properties, which are essential for their function in devices .
Drug Discovery
Scientific Field
Pharmacology Application Summary: Methyl 2-amino-1-benzothiophene-3-carboxylate is used in drug discovery, particularly as a precursor in the synthesis of compounds with potential therapeutic applications . Methods of Application: It is involved in the synthesis of benzothiophene-based derivatives that show various biological activities. Results and Outcomes: Some derivatives have been evaluated as inhibitors of tubulin polymerization and as candidates for the treatment of human cancer .
Anti-Inflammatory Agents
Scientific Field
Medical Research Application Summary: The compound is used in the development of anti-inflammatory agents . Methods of Application: It is incorporated into the structure of molecules designed to modulate inflammatory processes. Results and Outcomes: Benzothiophene derivatives, including those derived from this compound, have shown anti-inflammatory properties in biological evaluations .
OLEDs and Electronic Devices
Scientific Field
Electronics Application Summary: The compound is relevant in the production of OLEDs and other electronic devices due to its role in the synthesis of organic semiconductors . Methods of Application: It is used in the chemical modification of materials to enhance their electronic properties. Results and Outcomes: The incorporation of benzothiophene derivatives in OLEDs contributes to their efficiency and performance as electronic components .
This analysis provides a snapshot of the diverse applications of Methyl 2-amino-1-benzothiophene-3-carboxylate in scientific research, highlighting its versatility and importance across various fields of study. The detailed methods and results offer insight into how this compound contributes to advancements in each area.
Antioxidant Research
Scientific Field
Biochemistry Application Summary: This compound is recognized for its potential as an antioxidant, which can help protect cells from oxidative damage . Methods of Application: It is used in the synthesis of aminobenzothiophene derivatives that exhibit antioxidant properties. Results and Outcomes: The antioxidant capacity is typically measured using assays like DPPH or ABTS, where the derivatives show a significant reduction in reactive oxygen species .
Photochemotherapy
Scientific Field
Photomedicine Application Summary: Benzothiophene derivatives are explored for their use in photochemotherapy, a treatment method that combines light exposure with a photosensitizing chemical substance . Methods of Application: The compound is used to create photosensitizers that, upon light activation, can produce cytotoxic species to target diseased cells. Results and Outcomes: The effectiveness of these compounds in photochemotherapy is evaluated through cell viability assays, showing promising results in targeting cancer cells .
Antimicrobial Agents
Scientific Field
Microbiology Application Summary: Aminobenzothiophene derivatives, synthesized from this compound, are studied for their antimicrobial properties . Methods of Application: These derivatives are tested against various bacterial and fungal strains to assess their inhibitory effects. Results and Outcomes: The derivatives often exhibit a broad spectrum of activity, with MIC (Minimum Inhibitory Concentration) values indicating their potency against specific pathogens .
Antiproliferative Agents
Scientific Field
Oncology Application Summary: The compound is used in the development of antiproliferative agents that can inhibit the growth of cancer cells . Methods of Application: It is incorporated into molecules designed to interfere with cell division and proliferation. Results and Outcomes: Studies typically involve cell line assays where the benzothiophene derivatives demonstrate the ability to reduce the proliferation of cancerous cells .
Anti-HCV (Hepatitis C Virus) Applications
Scientific Field
Virology Application Summary: Benzothiophene derivatives are investigated for their potential to act against the Hepatitis C Virus (HCV) . Methods of Application: These compounds are tested in vitro for their ability to inhibit HCV replication. Results and Outcomes: The efficacy is measured by the reduction in HCV RNA levels, with some derivatives showing significant antiviral activity .
Antimitotic Activity
Scientific Field
Cell Biology Application Summary: This compound is a precursor in the synthesis of agents with antimitotic activity, which can disrupt cell division . Methods of Application: The synthesized derivatives are evaluated for their ability to interfere with the mitotic spindle formation. Results and Outcomes: The antimitotic activity is assessed through assays that measure the disruption of microtubule dynamics, leading to cell cycle arrest .
属性
IUPAC Name |
methyl 2-amino-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQDOKKXZCNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432195 | |
| Record name | methyl 2-amino-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-1-benzothiophene-3-carboxylate | |
CAS RN |
92539-88-3 | |
| Record name | methyl 2-amino-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)
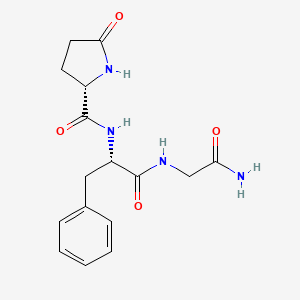
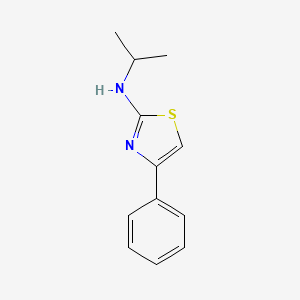
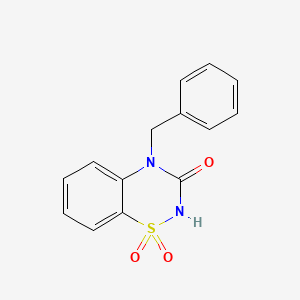
![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
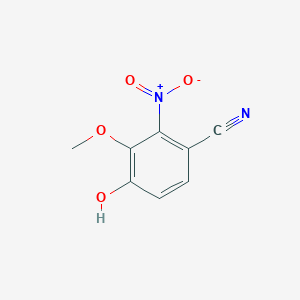
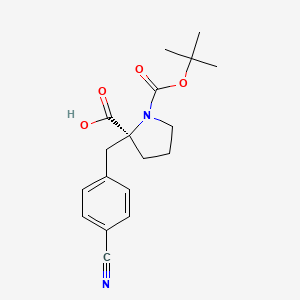
![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)
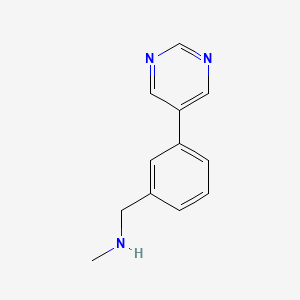
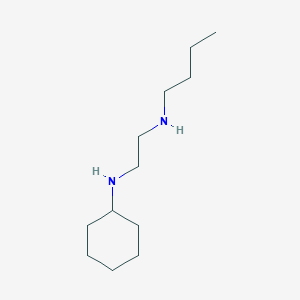
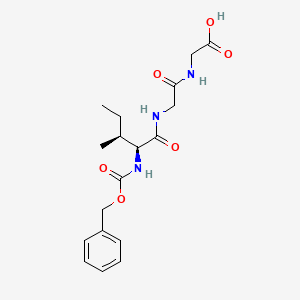

![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)
